2-Amino-4-hydroxy-6-phenoxypyrimidine
Overview
Description
2-Amino-4-hydroxy-6-phenoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-6-phenoxypyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields, purity, and cost-effectiveness. This includes using advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-6-phenoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
2-Amino-4-hydroxy-6-phenoxypyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-phenoxypyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-phenoxypyrimidine can be compared with other similar compounds, such as:
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Pyrimido[4,5-d]pyrimidines: These compounds have significant biological applications and are used in medicinal chemistry.
2-Amino-4,6-dichloropyrimidine: Used as an intermediate in the synthesis of various pharmaceutical compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-amino-4-phenoxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQSDPVDSQERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397864 | |
Record name | 2-Amino-4-hydroxy-6-phenoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313961-69-2 | |
Record name | 2-Amino-4-hydroxy-6-phenoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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